[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride
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Overview
Description
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C6H8ClF3O3S and a molecular weight of 252.64 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to an oxolane ring, and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride typically involves the reaction of [5-(Trifluoromethyl)oxolan-2-yl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring strict control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates, particularly those requiring the trifluoromethyl group for enhanced metabolic stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonamide: A reduction product of the sulfonyl chloride compound.
[5-(Trifluoromethyl)oxolan-2-yl]methanol: A precursor in the synthesis of the sulfonyl chloride compound.
Uniqueness
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
[5-(trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-2-5(13-4)6(8,9)10/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNUUIYRUMPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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